1-(3-(Trifluoromethyl)cyclohexyl)hydrazine

Medicinal Chemistry ADME Lead Optimization

1-(3-(Trifluoromethyl)cyclohexyl)hydrazine (CAS 1206679-57-3) is a specialized fluorinated hydrazine derivative with the molecular formula C7H13F3N2 and a molecular weight of 182.19 g/mol. It features a cyclohexyl backbone substituted at the 3-position with a trifluoromethyl (-CF3) group and a hydrazine (-NH-NH2) moiety.

Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
Cat. No. B12294318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)cyclohexyl)hydrazine
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NN)C(F)(F)F
InChIInChI=1S/C7H13F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h5-6,12H,1-4,11H2
InChIKeyZADCDXGGSDKHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Trifluoromethyl)cyclohexyl)hydrazine | C7H13F3N2 | Fluorinated Building Block for Procurement


1-(3-(Trifluoromethyl)cyclohexyl)hydrazine (CAS 1206679-57-3) is a specialized fluorinated hydrazine derivative with the molecular formula C7H13F3N2 and a molecular weight of 182.19 g/mol [1]. It features a cyclohexyl backbone substituted at the 3-position with a trifluoromethyl (-CF3) group and a hydrazine (-NH-NH2) moiety [1]. The compound belongs to the class of cyclic hydrazines and is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, with computed properties including XLogP3-AA of 1.7 and a topological polar surface area of 38.1 Ų [1].

Why In-Class Hydrazine Analogs Cannot Replace 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine in Research


Generic substitution with non-fluorinated or positionally isomeric cyclohexyl hydrazines is not advisable due to quantifiable differences in lipophilicity and conformational rigidity that directly impact synthetic utility and biological target interaction profiles. The trifluoromethyl group at the 3-position confers distinct physicochemical properties—specifically, an XLogP3-AA value of 1.7 for the target compound compared to an XlogP of 0.9 for non-fluorinated cyclohexylhydrazine [1] . Furthermore, the 3-substitution pattern on the cyclohexyl ring contributes to conformational bias that differs from 2- or 4-position analogs, potentially altering selectivity in downstream applications [2]. These measurable differences underscore that analogs cannot be interchanged without compromising experimental reproducibility or lead optimization outcomes.

Quantitative Differentiation Evidence for 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine vs. Comparators


Lipophilicity (XLogP) Comparison: 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine vs. Cyclohexylhydrazine

The target compound exhibits an XLogP3-AA value of 1.7, which is substantially higher than the XlogP of 0.9 reported for non-fluorinated cyclohexylhydrazine [1] . This difference of 0.8 log units corresponds to an approximately 6.3-fold increase in octanol/water partition coefficient, indicating enhanced lipophilicity conferred by the trifluoromethyl substituent. The presence of the -CF3 group overcomes the typical polarity of the hydrazine moiety, resulting in a net lipophilic shift that influences membrane permeability and distribution characteristics.

Medicinal Chemistry ADME Lead Optimization

Conformational Rigidity and Selectivity Advantage: 3-Substituted Cyclohexyl Framework

The cyclohexyl framework in 1-(3-(trifluoromethyl)cyclohexyl)hydrazine contributes to conformational rigidity compared to acyclic hydrazine derivatives or unsubstituted cyclohexylhydrazine [1]. While direct experimental conformational energy data are not available for this specific compound, the 3-substitution pattern on the cyclohexyl ring creates a conformationally biased system that can enhance selectivity in target interactions relative to more flexible analogs [1]. This structural feature is particularly relevant when the hydrazine moiety is incorporated into heterocyclic scaffolds where spatial orientation of the reactive nitrogen centers influences reaction outcomes and biological target engagement.

Medicinal Chemistry Structure-Based Drug Design Selectivity

Synthetic Accessibility and Vendor-Supplied Purity Data

1-(3-(Trifluoromethyl)cyclohexyl)hydrazine is commercially available from multiple vendors with minimum purity specifications of 95% as determined by HPLC and NMR analysis [1] [2]. Pricing data from 2023-2024 indicates a range of $770 to $1199 for 1g quantities (95% purity), and $4806 to $7128 for 5g to 10g quantities, reflecting its status as a specialized research chemical [3]. The compound is typically supplied as the free base, though hydrochloride salt forms of positional isomers (e.g., 2- and 4-substituted analogs) are also commercially available, enabling researchers to select the optimal form and substitution pattern for their specific synthetic route .

Synthetic Chemistry Procurement Quality Control

Trifluoromethyl Group Impact on Metabolic Stability: Class-Level Inference

The trifluoromethyl (-CF3) group is a well-established pharmacophore that enhances metabolic stability by blocking oxidative metabolism at the substituted position [1]. While direct metabolic stability data for 1-(3-(trifluoromethyl)cyclohexyl)hydrazine itself are not available in the public domain, the -CF3 moiety is ubiquitous in medicinal chemistry due to its documented ability to improve metabolic stability, cell permeability, and potency of derived compounds [1]. In contrast, non-fluorinated cyclohexylhydrazine lacks this protective group and may be more susceptible to metabolic oxidation. This class-level property is particularly relevant when the hydrazine is intended for incorporation into drug candidates or bioactive molecules where metabolic half-life is a critical optimization parameter.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Recommended Research and Industrial Applications for 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine Based on Differentiated Properties


Medicinal Chemistry: Building Block for Fluorinated Heterocycles and Pyrazole Derivatives

The hydrazine moiety serves as a versatile precursor for the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles [1]. The 3-CF3-cyclohexyl framework imparts distinct lipophilic character (XLogP3-AA = 1.7) and conformational bias that can translate into improved target selectivity in derived drug candidates [2]. This compound is particularly suitable for lead optimization programs requiring fluorinated building blocks where metabolic stability and membrane permeability are critical parameters [3].

Agrochemical Research: Precursor for Fluorinated Pesticide Derivatives

The compound's trifluoromethyl group enhances environmental persistence and bioavailability, making it a valuable intermediate in the development of novel fluorinated pesticides and herbicides [1] [3]. The cyclohexyl framework provides structural rigidity that can improve target site specificity in agrochemical applications, and the compound's availability from commercial vendors with specified purity (≥95%) ensures reliable sourcing for scaled-up research [2].

Chemical Biology: Synthesis of Conformationally Constrained Probes

The conformational constraints imposed by the 3-substituted cyclohexyl ring make this hydrazine derivative an attractive precursor for synthesizing conformationally biased probes for studying enzyme active sites or receptor binding pockets [2]. The hydrazine functionality enables facile conjugation to carbonyl-containing biomolecules or fluorophores, while the -CF3 group provides a distinctive 19F NMR handle for tracking and quantification in complex biological matrices [3].

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